molecular formula C15H10O2S B11864722 4-(1-Naphthyl)-3-thiophenecarboxylic acid CAS No. 30409-57-5

4-(1-Naphthyl)-3-thiophenecarboxylic acid

Cat. No.: B11864722
CAS No.: 30409-57-5
M. Wt: 254.31 g/mol
InChI Key: NRTRIZVONWOLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Naphthyl)-3-thiophenecarboxylic acid is an organic compound that features a naphthyl group attached to a thiophene ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1-Naphthyl)-3-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials with unique electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Naphthyl)-3-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Naphthyl)-3-thiophenecarboxylic acid is unique due to its combined naphthyl and thiophene structures, which confer distinct electronic and steric properties. This makes it valuable in the development of new materials and in various research applications.

Properties

CAS No.

30409-57-5

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

4-naphthalen-1-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)

InChI Key

NRTRIZVONWOLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.